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Compound of Interest

Compound Name: DS88790512

Cat. No.: B10819894 Get Quote

Technical Support Center: DS88790512
This technical support center provides troubleshooting guidance and frequently asked

questions to help researchers minimize variability in experiments using DS88790512, a potent

and selective blocker of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.

Frequently Asked Questions (FAQs)
Q1: What is DS88790512 and what is its mechanism of action?

DS88790512 is a bicyclo[4.3.0]nonane derivative that functions as a potent and selective

inhibitor of the TRPC6 ion channel.[1][2] Its mechanism of action is the blockage of TRPC6, a

non-selective cation channel that allows the influx of Ca2+ and Na+ into cells.[3]

Q2: What is the potency and selectivity of DS88790512?

DS88790512 inhibits TRPC6 with an IC50 value of 11 nM.[1][4] It exhibits excellent selectivity

against hERG and hNaV1.5 channels, with IC50 values greater than 100 µM and 300 µM,

respectively.[2]

Q3: What are the key physicochemical properties of DS88790512?

DS88790512 is an orally bioavailable compound.[1][4] In mice, it has a half-life of 2.9 hours

and an oral bioavailability of 50%.[2] The compound has a topological polar surface area of

79.35 Å², with 5 hydrogen bond acceptors and 1 hydrogen bond donor.[5]
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Q4: In what types of studies has TRPC6 inhibition been investigated?

Inhibition of TRPC6 is being explored for a variety of conditions. Upregulation of TRPC6 has

been associated with pathological conditions such as focal segmental glomerular sclerosis,

cardiac hypertrophy, and pulmonary edema.[6] Studies suggest that TRPC6 inhibitors could be

beneficial in managing kidney diseases, and neurological disorders like Alzheimer's disease

and brain ischemia.[3][7]

Troubleshooting Guide
Issue 1: High Variability in IC50 Values
Q: We are observing significant well-to-well and day-to-day variability in the IC50 values of

DS88790512 in our cell-based assays. What are the potential causes and solutions?

A: Variability in IC50 values can stem from several factors, ranging from cell culture conditions

to assay setup.

Potential Causes:

Cell Line Instability: Continuous passaging of cell lines can lead to genetic drift and altered

expression levels of the target protein (TRPC6).

Inconsistent Cell Health and Density: Variations in cell viability, confluence, and passage

number can significantly impact the cellular response to the inhibitor.

Reagent Preparation and Storage: Improper dissolution or storage of DS88790512 can lead

to concentration inaccuracies. Degradation of other assay reagents can also contribute to

variability.

Assay Conditions: Fluctuations in temperature, incubation times, and plate reader settings

can introduce variability.

Solutions:

Cell Line Management:

Use a consistent and low passage number of cells for all experiments.
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Regularly perform cell line authentication to ensure the identity of your cells.

Monitor cell viability and confluence before each experiment.

Reagent Handling:

Prepare fresh stock solutions of DS88790512 and aliquot for single use to avoid freeze-

thaw cycles.

Use a consistent solvent for dissolution and ensure complete solubilization.

Validate the stability of all reagents under your experimental conditions.

Standardize Assay Protocol:

Maintain consistent cell seeding densities.

Ensure uniform incubation times and temperatures.

Use a positive control (a known TRPC6 agonist or another inhibitor) and a negative control

(vehicle) in every plate.

Issue 2: Low Signal-to-Background Ratio
Q: Our fluorescence-based calcium influx assay is showing a low signal-to-background ratio,

making it difficult to accurately determine the inhibitory effect of DS88790512. How can we

improve this?

A: A low signal-to-background ratio can be caused by issues with the cells, the dye, or the

assay conditions.

Potential Causes:

Low TRPC6 Expression: The cell line may not express sufficient levels of functional TRPC6

channels at the plasma membrane.

Suboptimal Dye Loading: Incomplete loading of the calcium indicator dye or leakage of the

dye from the cells can result in a weak signal.
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High Background Fluorescence: Autofluorescence from the compound, cells, or media can

contribute to high background.

Ineffective Agonist Stimulation: The agonist used to activate TRPC6 may not be potent or

used at an optimal concentration.

Solutions:

Optimize Cell System:

Use a cell line with confirmed high expression of TRPC6.

Consider using a stable, inducible expression system to control TRPC6 levels.

Optimize Dye Loading:

Titrate the concentration of the calcium indicator dye and optimize the loading time and

temperature.

Include a wash step after dye loading to remove extracellular dye.

Reduce Background:

Test for compound autofluorescence at the assay wavelength.

Use phenol red-free media during the assay.

Optimize Agonist Stimulation:

Perform a dose-response curve for the TRPC6 agonist to determine its optimal

concentration (EC80-EC90 is often recommended for inhibition assays).

Issue 3: Inconsistent Results in Electrophysiology
Experiments
Q: We are using patch-clamp electrophysiology to study the effects of DS88790512, but we are

seeing a lot of variability in the recorded currents. What could be the cause?
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A: Electrophysiology experiments are highly sensitive and variability can be introduced at

multiple stages.

Potential Causes:

Poor Seal Quality: An unstable gigaohm seal can lead to noisy recordings and inaccurate

current measurements.

Series Resistance: Uncompensated series resistance can cause voltage-clamp errors,

leading to inaccurate measurements of current kinetics and amplitude.[8]

Cell-to-Cell Variability: Individual cells can have different levels of TRPC6 expression and

varying biophysical properties.[5]

Voltage-Clamp Artifacts: Imperfect compensation by the amplifier for phenomena like series

resistance, membrane capacitance, and voltage offsets can introduce artifacts.[2]

Solutions:

Improve Seal Formation:

Use high-quality glass pipettes with appropriate resistance.

Ensure the cell membrane is clean before attempting to seal.

Monitor and Compensate for Series Resistance:

Regularly monitor series resistance during the experiment and discard cells where it

changes significantly.

Use the series resistance compensation feature on your amplifier, but be cautious of

overcompensation which can lead to oscillations.

Account for Cell-to-Cell Variability:

Record from a sufficient number of cells to obtain statistically meaningful data.

Consider using cell-specific models to account for variability in ion channel kinetics.[2]
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Minimize Voltage-Clamp Artifacts:

Properly set the voltage offset and capacitance compensation on your amplifier.

Use appropriate voltage protocols to minimize artifacts.

Data Summary
Parameter Value Reference

Target
Transient Receptor Potential

Canonical 6 (TRPC6)
[1][2]

IC50 11 nM [1][4]

Selectivity
>100 µM (hERG), >300 µM

(hNaV1.5)
[2]

Molecular Formula C23H31N3O3 [5]

Molecular Weight 397.51 g/mol [5]

Oral Bioavailability (Mouse) 50% [2]

Half-life (Mouse) 2.9 hours [2]

Experimental Protocols
Example Protocol: Calcium Flux Assay Using a
Fluorescent Plate Reader
This protocol provides a general framework for assessing the inhibitory activity of DS88790512
on TRPC6 channels in a cell-based calcium flux assay.

1. Cell Culture and Plating:

Culture HEK293 cells stably expressing human TRPC6 in appropriate media.
Plate cells in black-walled, clear-bottom 96-well plates at a density that will result in a
confluent monolayer on the day of the assay.
Incubate for 24-48 hours.
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2. Compound Preparation:

Prepare a stock solution of DS88790512 in DMSO.
Perform serial dilutions of DS88790512 in an appropriate assay buffer to achieve the desired
final concentrations. Include a vehicle control (DMSO).

3. Dye Loading:

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
according to the manufacturer's instructions.
Remove the cell culture medium and add the dye loading buffer to each well.
Incubate the plate at 37°C for 60 minutes in the dark.

4. Compound Incubation:

After incubation, wash the cells with assay buffer to remove excess dye.
Add the prepared dilutions of DS88790512 to the respective wells.
Incubate for 15-30 minutes at room temperature.

5. Measurement of Calcium Influx:

Place the plate in a fluorescent plate reader equipped with an automated liquid handling
system.
Set the plate reader to record fluorescence intensity over time.
Establish a baseline fluorescence reading for each well.
Add a TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol) to all wells to stimulate
calcium influx.
Continue recording the fluorescence signal.

6. Data Analysis:

Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline
fluorescence from the peak fluorescence after agonist addition.
Normalize the data to the vehicle control.
Plot the normalized response against the log of the DS88790512 concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Simplified signaling pathway of TRPC6 activation and inhibition by DS88790512.
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Caption: General experimental workflow for a cell-based calcium flux assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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